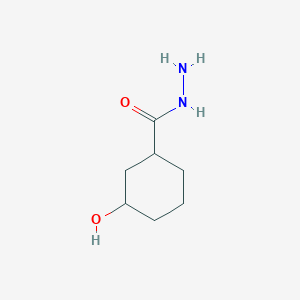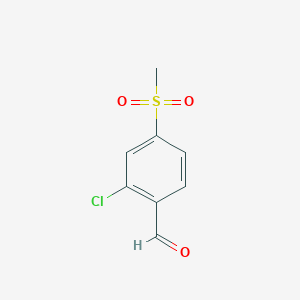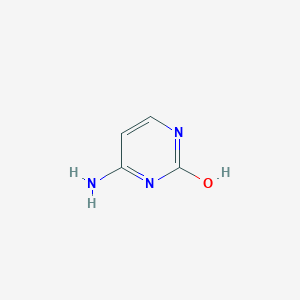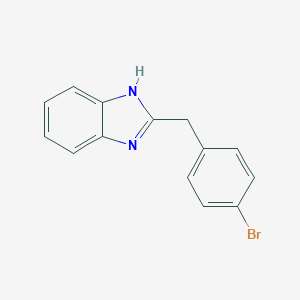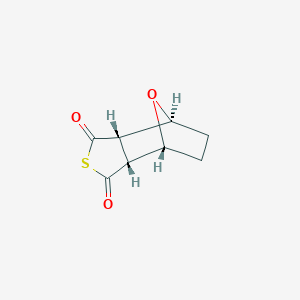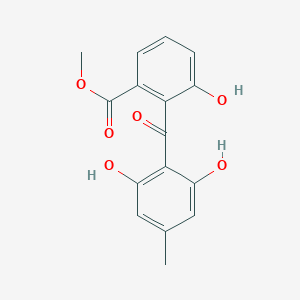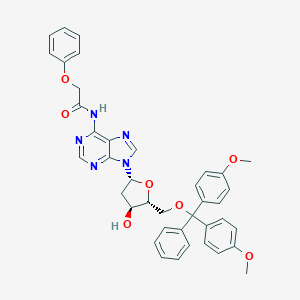![molecular formula C28H50O8 B034960 Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate CAS No. 100231-61-6](/img/structure/B34960.png)
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate, also known as BIS, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. BIS is a succinate derivative that belongs to the class of amphiphilic molecules, which means that it has both hydrophilic and hydrophobic properties. This unique property of BIS makes it an ideal candidate for various biomedical applications, including drug delivery, gene therapy, and imaging.
Mécanisme D'action
The mechanism of action of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate is not fully understood. However, it is believed that Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate interacts with the cell membrane and alters its permeability, allowing the drug to enter the cell. Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate may also interact with intracellular components, such as proteins and nucleic acids, to facilitate drug delivery.
Effets Biochimiques Et Physiologiques
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate has been shown to have low toxicity and good biocompatibility, making it a suitable candidate for biomedical applications. Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate has also been shown to be stable under physiological conditions, which is essential for its use in drug delivery and imaging.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate is its ability to encapsulate hydrophobic drugs, which are often difficult to deliver to target cells or tissues. Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate is also stable under physiological conditions, making it a suitable carrier molecule for drug delivery. However, Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for the research on Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate. One of the most promising areas is the development of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate-based drug delivery systems for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Another area of research is the use of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate as a contrast agent for imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT) scans. Additionally, the potential use of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate in gene therapy and tissue engineering is being explored.
Méthodes De Synthèse
The synthesis of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate involves the reaction of succinic anhydride with isopropyl alcohol and 2-methyl-1-oxopropyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate can be further improved by recrystallization and purification techniques.
Applications De Recherche Scientifique
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate has been extensively studied for its potential applications in biomedical research. One of the most promising applications of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate is in drug delivery. Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate can be used as a carrier molecule to deliver drugs to specific target cells or tissues. The hydrophobic nature of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate allows it to encapsulate hydrophobic drugs, while the hydrophilic part of the molecule ensures its solubility in water-based solutions.
Propriétés
Numéro CAS |
100231-61-6 |
|---|---|
Nom du produit |
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate |
Formule moléculaire |
C28H50O8 |
Poids moléculaire |
514.7 g/mol |
Nom IUPAC |
bis[2,2,4-trimethyl-1-(2-methylpropanoyloxy)pentan-3-yl] butanedioate |
InChI |
InChI=1S/C28H50O8/c1-17(2)23(27(9,10)15-33-25(31)19(5)6)35-21(29)13-14-22(30)36-24(18(3)4)28(11,12)16-34-26(32)20(7)8/h17-20,23-24H,13-16H2,1-12H3 |
Clé InChI |
YSMQUFSPEWTPTR-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)CCC(=O)OC(C(C)C)C(C)(C)COC(=O)C(C)C |
SMILES canonique |
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)CCC(=O)OC(C(C)C)C(C)(C)COC(=O)C(C)C |
Autres numéros CAS |
100231-61-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



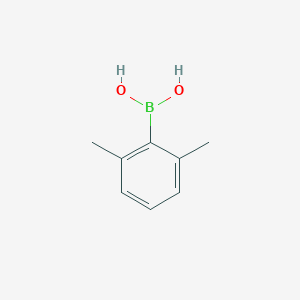
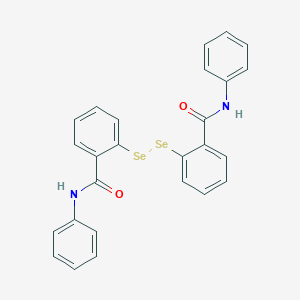
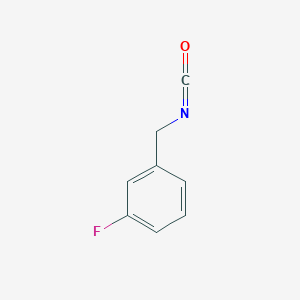

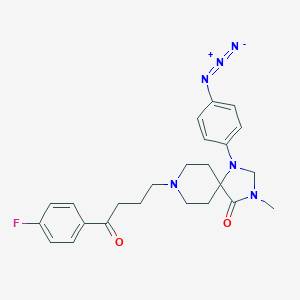

![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)
